4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate
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Overview
Description
4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate is an organic compound belonging to the class of furan derivatives. This compound is characterized by the presence of an ethoxycarbonyl group and two methyl groups attached to the furan ring. Furan derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate typically involves the esterification of 3,5-dimethylfuran-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3,5-dimethylfuran-2-carboxylic acid.
Reduction: Formation of 4-(Hydroxycarbonyl)-3,5-dimethylfuran-2-carboxylate.
Substitution: Formation of various halogenated or nitrated derivatives.
Scientific Research Applications
4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The ethoxycarbonyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxycarbonyl(cyano)-1,3-dimethyl-β-carbolines: These compounds share the ethoxycarbonyl group but differ in their core structure.
4-(Ethoxycarbonyl)-8-fluoro-3a,4,5,9b-tetrahydroquinoline: Similar in having the ethoxycarbonyl group but with a different heterocyclic core.
Uniqueness
4-(Ethoxycarbonyl)-3,5-dimethylfuran-2-carboxylate is unique due to its furan ring structure, which imparts distinct chemical and physical properties. The presence of the ethoxycarbonyl group enhances its reactivity and potential for various applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
920286-76-6 |
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Molecular Formula |
C10H11O5- |
Molecular Weight |
211.19 g/mol |
IUPAC Name |
4-ethoxycarbonyl-3,5-dimethylfuran-2-carboxylate |
InChI |
InChI=1S/C10H12O5/c1-4-14-10(13)7-5(2)8(9(11)12)15-6(7)3/h4H2,1-3H3,(H,11,12)/p-1 |
InChI Key |
BYDUZSAEZGGJGL-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1C)C(=O)[O-])C |
Origin of Product |
United States |
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